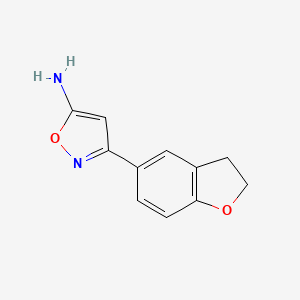

3-(2,3-Dihydrobenzofuran-5-yl)isoxazol-5-amine

Description

Properties

Molecular Formula |

C11H10N2O2 |

|---|---|

Molecular Weight |

202.21 g/mol |

IUPAC Name |

3-(2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-5-amine |

InChI |

InChI=1S/C11H10N2O2/c12-11-6-9(13-15-11)7-1-2-10-8(5-7)3-4-14-10/h1-2,5-6H,3-4,12H2 |

InChI Key |

YKSANJHOOYXXJP-UHFFFAOYSA-N |

Canonical SMILES |

C1COC2=C1C=C(C=C2)C3=NOC(=C3)N |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The synthesis of 3-(2,3-Dihydrobenzofuran-5-yl)isoxazol-5-amine typically involves:

- Construction of the 2,3-dihydrobenzofuran core.

- Formation of the isoxazole ring system.

- Coupling or linking the benzofuran and isoxazole moieties.

- Introduction of the amino group at the 5-position of the isoxazole ring.

This approach is often executed through multi-step organic reactions involving cyclization, substitution, and amination steps.

Preparation of the 2,3-Dihydrobenzofuran Intermediate

The 2,3-dihydrobenzofuran scaffold is commonly synthesized via intramolecular cyclization of ortho-substituted phenols with appropriate alkyl or alkenyl side chains. A typical method involves:

- Starting from a suitably substituted phenol bearing a side chain (e.g., 2-hydroxyphenyl derivatives).

- Cyclization promoted by acid or base catalysis under reflux conditions.

- Purification by crystallization or chromatography.

This intermediate provides the aromatic framework essential for further functionalization.

Isoxazole Ring Formation

The isoxazole ring is usually constructed via 1,3-dipolar cycloaddition reactions involving nitrile oxides and alkynes or alkenes. Key methods include:

- Generation of nitrile oxides in situ from oximes or hydroximoyl chlorides.

- Cycloaddition with alkynes or alkenes to form the isoxazole ring.

- Subsequent substitution reactions to introduce the amino group at the 5-position.

Coupling of Benzofuran and Isoxazole Units

The linkage of the dihydrobenzofuran moiety to the isoxazole ring at the 3-position is achieved by:

- Cross-coupling reactions such as Suzuki or Sonogashira couplings when halogenated intermediates are available.

- Direct substitution reactions if reactive functional groups (e.g., halides, boronic acids) are present on either ring.

- Careful control of reaction conditions (temperature, solvent, catalyst) to optimize yield and selectivity.

Amination at Isoxazol-5-Position

The introduction of the amino group at the 5-position of the isoxazole ring is typically performed by:

- Nucleophilic substitution of a halogenated isoxazole precursor with ammonia or amine sources.

- Reduction of nitro-substituted isoxazoles to amines using catalytic hydrogenation or chemical reductants.

- Protection-deprotection strategies to ensure selective amination without affecting other functional groups.

Representative Preparation Method from Literature

A detailed synthetic route adapted from a study on related benzofuran-isoxazole derivatives is summarized below:

| Step | Reaction Description | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Synthesis of 2,3-dihydrobenzofuran core | Acid-catalyzed cyclization of ortho-hydroxyphenyl precursor | 75-85 | Reflux in acidic medium |

| 2 | Formation of isoxazole ring | 1,3-Dipolar cycloaddition of nitrile oxide with alkyne | 60-70 | Generated nitrile oxide in situ |

| 3 | Coupling of benzofuran and isoxazole | Pd-catalyzed Suzuki coupling | 55-65 | Use of boronic acid and halogenated partner |

| 4 | Amination at 5-position of isoxazole | Nucleophilic substitution with NH3 or reduction of nitro group | 70-90 | Selective amination step |

These steps are generally carried out under inert atmosphere (nitrogen or argon) to prevent oxidation, with purification by column chromatography or recrystallization.

Experimental Data and Characterization

Spectroscopic Data

- 1H NMR : Characteristic signals for aromatic protons of benzofuran and isoxazole rings, along with signals for amino protons.

- 13C NMR : Carbon resonances confirming the presence of benzofuran carbons and isoxazole ring carbons.

- Mass Spectrometry (MS) : Molecular ion peak consistent with the molecular weight of 3-(2,3-Dihydrobenzofuran-5-yl)isoxazol-5-amine .

- IR Spectroscopy : Bands corresponding to NH2 stretching (~3300 cm⁻¹), aromatic C-H, and isoxazole ring vibrations.

Purity and Yield

- Typical overall yields range from 40% to 70% depending on the scale and optimization.

- Purity assessed by HPLC or TLC, generally >95% after purification.

Research Discoveries and Optimization

Recent studies have focused on:

- Enhancing the yield and regioselectivity of the isoxazole ring formation through optimized nitrile oxide precursors and reaction conditions.

- Developing milder amination protocols to avoid decomposition of sensitive benzofuran moieties.

- Employing microwave-assisted synthesis to reduce reaction times and improve efficiency.

- Exploring alternative coupling catalysts to increase coupling yields and reduce by-products.

Summary Table of Preparation Methods

| Method Aspect | Description | Key Parameters | Advantages | Limitations |

|---|---|---|---|---|

| Dihydrobenzofuran synthesis | Acid/base catalyzed cyclization | Temperature 80-120°C, acidic medium | Simple, high yield | Requires careful control to avoid polymerization |

| Isoxazole formation | 1,3-Dipolar cycloaddition | In situ nitrile oxide generation, solvent: DCM or THF | Versatile, regioselective | Sensitive to moisture, requires fresh reagents |

| Coupling reaction | Pd-catalyzed Suzuki coupling | Pd(PPh3)4 catalyst, base (K2CO3), inert atmosphere | High selectivity | Expensive catalysts, requires halogenated substrates |

| Amination step | Nucleophilic substitution or reduction | NH3 in ethanol or catalytic hydrogenation | High amination efficiency | Possible over-reduction or side reactions |

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dihydrobenzofuran-5-yl)isoxazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the isoxazole ring to an amine or other derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzofuran or isoxazole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are employed under various conditions.

Major Products

Oxidation: Formation of oxides or quinones.

Reduction: Amines or alcohols.

Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

3-(2,3-Dihydrobenzofuran-5-yl)isoxazol-5-amine has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

Biological Studies: Used as a probe to study enzyme interactions and receptor binding.

Materials Science: Explored for its potential in organic electronics and as a building block for novel polymers.

Mechanism of Action

The mechanism of action of 3-(2,3-Dihydrobenzofuran-5-yl)isoxazol-5-amine involves:

Molecular Targets: It may interact with specific enzymes or receptors, modulating their activity.

Pathways: The compound can influence signaling pathways, such as those involved in inflammation or cell proliferation.

Comparison with Similar Compounds

Key Observations :

Pharmacological and Physicochemical Properties

Key Observations :

- COX-2 Inhibition : Aryl-substituted isoxazolamines (e.g., 4-(4-fluorophenyl) derivative) show promise as selective COX-2 inhibitors, with IC$_{50}$ values comparable to NSAID-derived compounds .

- Trifluoromethyl Derivatives : The trifluoromethyl group in 3-(3-trifluoromethylphenyl)isoxazol-5-amine increases LogP (3.52 vs. ~2.5 for dihydrobenzofuran analog), suggesting higher lipophilicity and possible blood-brain barrier penetration .

- Thermal Stability : Melting points vary significantly, with trifluoromethyl-substituted compounds showing lower melting points (53–55°C) compared to Schiff base derivatives (160–162°C) .

Biological Activity

3-(2,3-Dihydrobenzofuran-5-yl)isoxazol-5-amine is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula for 3-(2,3-Dihydrobenzofuran-5-yl)isoxazol-5-amine is C11H10N2O2, with a molecular weight of 202.21 g/mol. The compound features a benzofuran moiety fused to an isoxazole ring, which may contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C11H10N2O2 |

| Molecular Weight | 202.21 g/mol |

| IUPAC Name | 3-(2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-5-amine |

| InChI Key | YKSANJHOOYXXJP-UHFFFAOYSA-N |

While specific mechanisms of action for 3-(2,3-Dihydrobenzofuran-5-yl)isoxazol-5-amine remain under investigation, it is hypothesized that the compound interacts with various molecular targets:

Molecular Targets:

- Enzymes involved in inflammatory pathways.

- Receptors that modulate cell proliferation.

Pathways:

The compound may influence signaling pathways associated with inflammation and cancer cell proliferation, potentially leading to therapeutic applications in these areas.

Anticancer Properties

Recent studies have indicated that compounds similar to 3-(2,3-Dihydrobenzofuran-5-yl)isoxazol-5-amine exhibit notable anticancer activities. For instance, analogs have demonstrated the ability to induce apoptosis in cancer cell lines through mechanisms such as:

- Caspase activation : Triggering programmed cell death.

- Inhibition of cell invasion : Disrupting pathways involved in metastasis.

One study highlighted the effectiveness of isoxazole derivatives in inhibiting tumor growth in various cancer models, suggesting that modifications to the isoxazole structure can enhance biological activity .

Anti-inflammatory Effects

The compound's potential anti-inflammatory properties are also noteworthy. Isoxazole derivatives have been explored for their ability to inhibit inflammatory mediators and cytokines. This suggests that 3-(2,3-Dihydrobenzofuran-5-yl)isoxazol-5-amine could be beneficial in treating conditions characterized by chronic inflammation.

Case Studies and Research Findings

-

Study on Isoxazole Derivatives :

A study focused on a series of isoxazole compounds found that certain derivatives exhibited IC50 values in the micromolar range against various cancer cell lines, indicating strong cytotoxic effects. These findings support the hypothesis that structural modifications can significantly impact biological activity . -

Pharmacokinetics Evaluation :

Research on similar compounds has shown promising pharmacokinetic profiles, including good oral bioavailability and favorable metabolic stability. Such characteristics are essential for developing effective therapeutic agents .

Q & A

Q. What are the common synthetic routes for preparing 3-(2,3-dihydrobenzofuran-5-yl)isoxazol-5-amine, and how are intermediates characterized?

The synthesis typically involves multi-step reactions, including:

- Condensation and cyclization : Reacting substituted dihydrobenzofuran precursors with nitrile oxides or hydroxylamine derivatives to form the isoxazole ring (e.g., via [3+2] cycloaddition) .

- Functional group transformations : Protecting/deprotecting amine groups or optimizing substituents on the benzofuran moiety . Characterization methods :

Q. What key functional groups in this compound influence its reactivity, and how are they exploited in derivatization?

The isoxazole ring and dihydrobenzofuran moiety are critical:

- Isoxazole : Participates in nucleophilic substitution at the 5-amine position or electrophilic aromatic substitution at the 3-position .

- Dihydrobenzofuran : The oxygen heterocycle enhances π-stacking interactions in biological systems and can undergo oxidation to quinone derivatives . Derivatization strategies :

- Amide coupling : Reacting the 5-amine with acyl chlorides or activated esters .

- Metal-catalyzed cross-coupling : Suzuki-Miyaura reactions to introduce aryl/heteroaryl groups .

Advanced Research Questions

Q. How can enantioselective synthesis of chiral analogs be achieved, and what catalysts are effective?

Chiral phosphoric acid catalysts (e.g., SPINOL-derived) enable asymmetric synthesis:

Q. How can contradictory biological activity data for this compound be resolved across different assays?

Contradictions may arise from:

Q. What mechanistic studies are critical for elucidating its pharmacological activity, particularly in inflammation or cancer?

Key approaches include:

- Enzyme inhibition assays : Measure COX-2 selectivity over COX-1 using fluorometric or colorimetric kits (e.g., PGHS-1/PGHS-2 assays) .

- Apoptosis pathways : Western blotting for caspase-3/9 activation and mitochondrial membrane potential (JC-1 staining) .

- In vivo models : Adjuvant-induced arthritis (rats) or xenograft tumors (mice) with pharmacokinetic profiling (Cmax, AUC) .

Q. How can computational modeling guide structure-activity relationship (SAR) studies for analogs?

Steps for SAR optimization :

- Molecular docking : Use crystal structures of target proteins (e.g., COX-2 PDB: 3LN1) to prioritize substituents improving binding affinity .

- DFT calculations : Predict electronic effects of substituents (e.g., electron-withdrawing groups on the benzofuran ring) on reaction intermediates .

- ADMET prediction : SwissADME or pkCSM to optimize logP (2–4), solubility, and CYP450 interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.